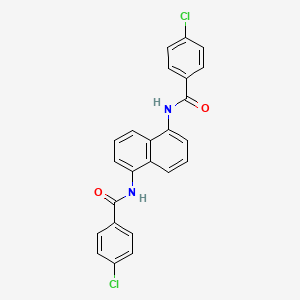
N,N'-naphthalene-1,5-diylbis(4-chlorobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorobenzamide groups attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE typically involves multiple steps:
Formation of 4-chlorobenzamide: This can be achieved by reacting 4-chlorobenzoic acid with ammonia or an amine under suitable conditions.
Naphthalene Derivative Preparation: The naphthalene ring is functionalized to introduce the amide group. This can be done through a series of reactions, including nitration, reduction, and acylation.
Coupling Reaction: The final step involves coupling the chlorobenzamide with the naphthalene derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials, such as polymers or nanomaterials.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as proteins or nucleic acids.
Mecanismo De Acción
The mechanism of action of 4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzamide: A simpler compound with similar structural features but lacking the naphthalene ring.
Naphthalene Derivatives: Compounds containing the naphthalene ring but with different substituents.
Uniqueness
4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE is unique due to the combination of the chlorobenzamide and naphthalene moieties. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other related compounds.
Propiedades
Fórmula molecular |
C24H16Cl2N2O2 |
|---|---|
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
4-chloro-N-[5-[(4-chlorobenzoyl)amino]naphthalen-1-yl]benzamide |
InChI |
InChI=1S/C24H16Cl2N2O2/c25-17-11-7-15(8-12-17)23(29)27-21-5-1-3-19-20(21)4-2-6-22(19)28-24(30)16-9-13-18(26)14-10-16/h1-14H,(H,27,29)(H,28,30) |
Clave InChI |
FRQGQARJSKCUHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)Cl)C(=C1)NC(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















